molecular formula C6H8N2O2 B556039 3-(1H-imidazol-4-yl)propanoic acid CAS No. 1074-59-5

3-(1H-imidazol-4-yl)propanoic acid

Cat. No. B556039
CAS RN: 1074-59-5
M. Wt: 140.14 g/mol
InChI Key: ZCKYOWGFRHAZIQ-UHFFFAOYSA-N
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Description

“3-(1H-imidazol-4-yl)propanoic acid” is a compound that features an imidazole ring, a common moiety in many biologically active molecules, attached to a propanoic acid moiety . It is also known as 1, 3-diazole . The imidazole ring contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of “3-(1H-imidazol-4-yl)propanoic acid” can be achieved through several steps. One method involves the reaction of 3-bromopropionic acid with imidazole to give 3-(1-imidazolyl)propionic acid, followed by bromination to give 2-bromo-3-(1-imidazolyl)propionic acid. This compound can then react with Na 2,6-dichlorothiophenolate to give 2-(2,6-dichlorophenylthio)-3-(1-imidazolyl)propionic acid. Reduction with LiAlH4 gives the corresponding alcohol, which can then react with PBr3.


Molecular Structure Analysis

The molecular structure of “3-(1H-imidazol-4-yl)propanoic acid” consists of an imidazole ring attached to a propanoic acid moiety . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Physical And Chemical Properties Analysis

“3-(1H-imidazol-4-yl)propanoic acid” is a solid compound . It has a molecular weight of 140.14 . The compound has a flash point of 212.3°C and a boiling point of 427.4°C at 760 mmHg .

Scientific Research Applications

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s also known as 1,3-diazole . Imidazole is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . There are different examples of commercially available drugs in the market which contain 1,3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

  • Pharmaceuticals

    • Imidazole derivatives show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
    • Indole derivatives, which are structurally similar to imidazole derivatives, also possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
    • There are different examples of commercially available drugs in the market which contain 1,3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
  • Chemical Synthesis

    • The imidazole ring is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
    • Imidazole and its derivatives can be used in the production of di- and tri-substituted imidazolones .
  • Chemical Synthesis

    • Imidazole derivatives can be used in the production of di- and tri-substituted imidazolones .
    • “3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid” is an intermediate in the catabolism of histidine to glutamate . It is a substrate for imidazolonepropionate hydrolase and imidazolonepropionate oxidase .
  • Material Science

    • Imidazole derivatives can be used in the synthesis of new materials due to their unique chemical properties .
  • Biochemistry

    • Imidazole is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
  • Pharmaceuticals

    • There are different examples of commercially available drugs in the market which contain 1,3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Safety And Hazards

“3-(1H-imidazol-4-yl)propanoic acid” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-6(10)2-1-5-3-7-4-8-5/h3-4H,1-2H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKYOWGFRHAZIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30148040
Record name 5-Imidazolepropionic acid
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Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Imidazolepropionic acid
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3-(1H-imidazol-4-yl)propanoic acid

CAS RN

1074-59-5
Record name 1H-Imidazole-5-propanoic acid
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Record name 5-Imidazolepropionic acid
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Record name 5-Imidazolepropionic acid
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Record name 3-(imidazol-4-yl)propionic acid
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Record name IMIDAZOLYLPROPIONIC ACID
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Record name Imidazolepropionic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002271
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

206 - 208 °C
Record name Imidazolepropionic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002271
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Urocanic acid (compound i, where R2 is H)(1.38 g, 10.0 mmol) was dissolved in 5% aqueous HCl (20 ml) plus MeOH (15 ml) containing 10% Pd on carbon (100 mg) and the mixture was shaken overnight under about 30 psi H2. The catalyst was removed by filtration through a 3 cm pad of diatomaceous earth and the filtrate was concentrated to a solid and dried overnight under vacuum. The crude material was used without further purification. Mass spec. 141.4 MH+
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1H-imidazol-4-yl)propanoic acid
Reactant of Route 2
3-(1H-imidazol-4-yl)propanoic acid
Reactant of Route 3
3-(1H-imidazol-4-yl)propanoic acid
Reactant of Route 4
3-(1H-imidazol-4-yl)propanoic acid
Reactant of Route 5
3-(1H-imidazol-4-yl)propanoic acid
Reactant of Route 6
3-(1H-imidazol-4-yl)propanoic acid

Citations

For This Compound
144
Citations
S Hack, B Wörlein, G Höfner, J Pabel… - European journal of …, 2011 - Elsevier
A new series of potential GABA uptake inhibitors starting from of 1H-imidazol-4-ylacetic acid with the carboxylic acid side chain originating from different positions and varying in length …
Number of citations: 35 www.sciencedirect.com
M Kinuta, K Yao, N Masuoka, J Ohta… - Biochemical …, 1991 - portlandpress.com
3-[(Carboxymethyl)thio]-3-(1H-imidazol-4-yl)propanoic acid (I) was isolated from healthy human urine by using ion-exchange column chromatography, and characterized by …
Number of citations: 19 portlandpress.com
N Okabe, Y Adachi - Acta Crystallographica Section C: Crystal …, 1999 - scripts.iucr.org
In the title compound,[Co (C6H7N203) 2], the Co11 ion has a slightly distorted octahedral coordination geom-etry. 2-Hydroxy-3-(1H-imidazol-4-yl) propanoic acid acts as a bidentate …
Number of citations: 4 scripts.iucr.org
M Kinuta, T Ubuka, WB Yao, YQ Zhao… - Biochemical …, 1994 - portlandpress.com
S-[2-Carboxy-1-(1H-imidazol-4-yl)ethyl]-3-thiolactic acid (CIE-TL), a novel imidazole compound with a sulphur-containing side chain, was isolated from normal human urine by ion-…
Number of citations: 14 portlandpress.com
M Kinuta, N Masuoka, K Yao, J Ohta, S Yoshida… - Amino Acids, 1991 - Springer
A compound, which had the same mobility on a high-voltage paper electrophoretogram and the sameR F value on a thin-layer chromatogram as those ofS-[2-carboxy-1-(1H-imidazol-4-…
Number of citations: 9 link.springer.com
M Kinuta, T Ubuka, K Yao, S Yamada, K Yukihiro… - … et Biophysica Acta (BBA …, 1993 - Elsevier
Formation of 3-[(carboxymethyl)thio]-3-(1H-imidazol-4-yl)propanoic acid (I) and S-[2-carboxy-1-(1H-imidazol-4-yl)ethyl]cysteine II, compounds found in human urinee, has been …
Number of citations: 9 www.sciencedirect.com
H Shirkhanloo, HZ Mousavi… - Journal of the Chinese …, 2014 - Wiley Online Library
In this study, trace amounts of aluminum in serum of dialysis patients were chelated with 2‐Amino‐3‐(1H‐imidazol‐4‐yl)propanoic acid (Histidine) and determined by electro‐thermal …
Number of citations: 3 onlinelibrary.wiley.com
M Kinuta, T Ubuka, K Yao, S Futani… - Biochemical …, 1992 - portlandpress.com
S-[2-Carboxy-1-(1H-imidazol-4-yl)ethyl]cysteine (I), a proposed precursor of 3-[(carboxymethyl)thio]-3-(1H-imidazol-4-yl)propanoic acid [Kinuta, Yao, Masuoka, Ohta, Teraoka & Ubuka (…
Number of citations: 10 portlandpress.com
D Papagiannopoulou, G Makris, C Tsoukalas… - Polyhedron, 2010 - Elsevier
The synthesis and structural characterization of the neutral rhenium complex fac-[Re(NSO)(CO) 3 ], Re-1, where (NSO) is a tridentate bifunctional chelating agent, 3-(carboxymethylthio)-…
Number of citations: 27 www.sciencedirect.com
G Makris, O Karagiorgou… - European Journal of …, 2012 - Wiley Online Library
The reactions of the NSO ligands 2‐[2‐(pyridin‐2‐yl)ethylthio]acetic acid (HL1), 3‐[2‐(pyridin‐2‐yl)ethylthio]propanoic acid (HL2), 2‐(carboxymethylthio)‐3‐(1H‐imidazol‐4‐yl)…

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